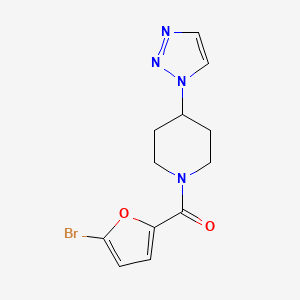
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is further attached to a bromofuran ring, which is a five-membered ring with one oxygen atom and a bromine atom attached .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For example, 1H NMR, 13C NMR, and HR-MS are commonly used to characterize the structure of organic compounds . Unfortunately, the specific structural details for this compound are not available in the retrieved papers.Applications De Recherche Scientifique
Synthesis and Derivatives
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone is a part of a family of compounds that have been synthesized for various scientific applications. For instance, a study by Prasad et al. (2021) discusses the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, highlighting the importance of such structures in clinical drugs. These derivatives show potential for various biological activities.
Biological Activity
Compounds similar to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone have been studied for their biological activities. For example, Nagaraj, Srinivas, & Rao (2018) synthesized triazole analogues of piperazine and evaluated them for antibacterial activity against human pathogenic bacteria. This indicates the potential of such compounds in the development of new antibacterial agents.
Physicochemical Properties
A study on the physicochemical properties of similar compounds was conducted, which included the investigation of their antibacterial activity towards various microorganisms. The research suggests that these compounds could be effective against multi-resistant strains of microorganisms, as discussed in a paper without listed authors (2020) available here.
Structural and Thermal Studies
Structural and thermal properties of related compounds have been examined, which is crucial for understanding their stability and potential applications. For instance, Karthik et al. (2021) conducted thermal, optical, etching, and structural studies along with theoretical calculations on a related compound, providing insights into its stability and potential applications.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2/c13-11-2-1-10(19-11)12(18)16-6-3-9(4-7-16)17-8-5-14-15-17/h1-2,5,8-9H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQQHVGUPIZNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2917831.png)
![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)

![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)
![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)

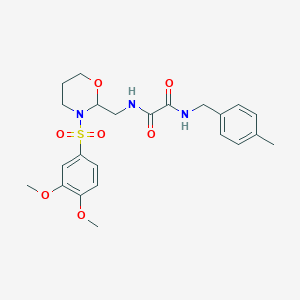
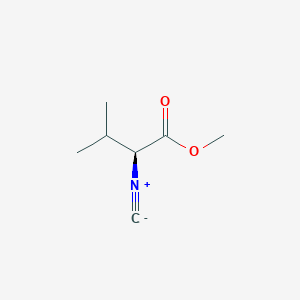

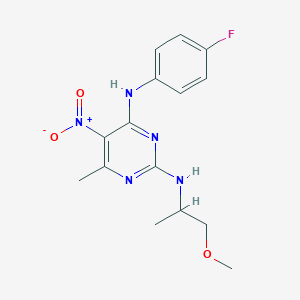
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2917845.png)

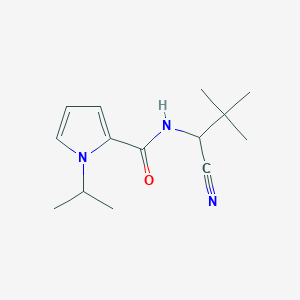
![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)